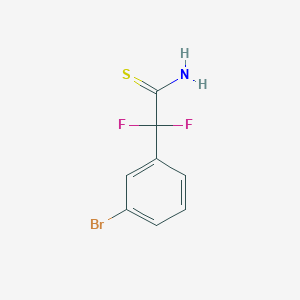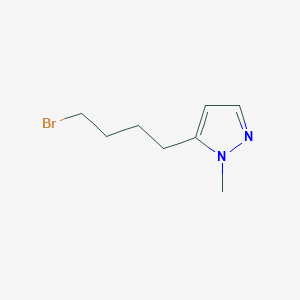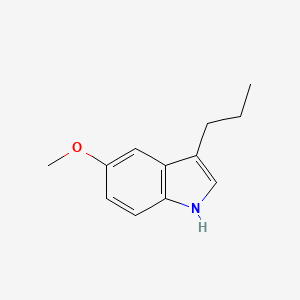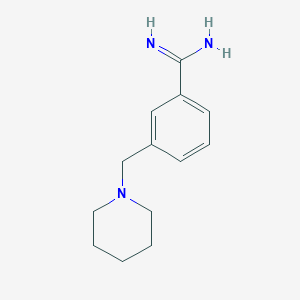
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide is a chemical compound with the molecular formula C13H19N3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring attached to a benzene ring through a methylene bridge, with a carboximidamide group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with piperidine to form 3-(Piperidin-1-ylmethyl)benzene.
Introduction of the Carboximidamide Group: The intermediate is then reacted with cyanamide under acidic conditions to introduce the carboximidamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-Scale Reaction Vessels: Utilizing large-scale reaction vessels to accommodate the increased volume of reactants.
Controlled Reaction Conditions: Maintaining controlled temperature, pressure, and pH to ensure consistent product quality.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated or nitrated derivatives of the benzene ring.
科学研究应用
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
3-(Piperidin-1-ylmethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide: Contains a morpholine ring instead of a piperidine ring.
3-(Piperidin-1-ylmethyl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
3-(Piperidin-1-ylmethyl)benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H19N3 |
|---|---|
分子量 |
217.31 g/mol |
IUPAC 名称 |
3-(piperidin-1-ylmethyl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3/c14-13(15)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9H,1-3,7-8,10H2,(H3,14,15) |
InChI 键 |
SSYQUUOYPACNDI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


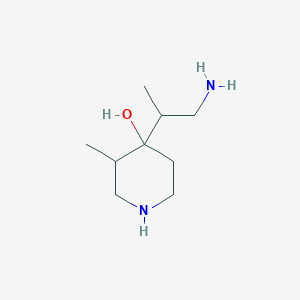
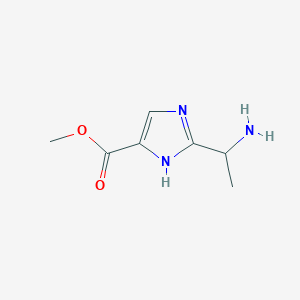
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)
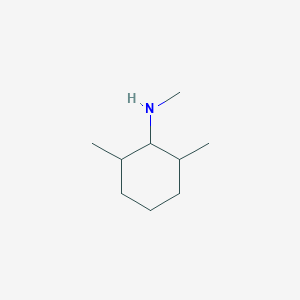

![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)
![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)
